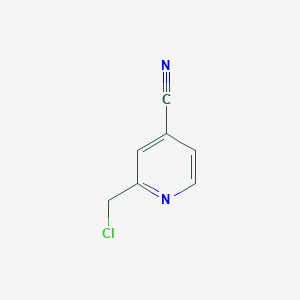

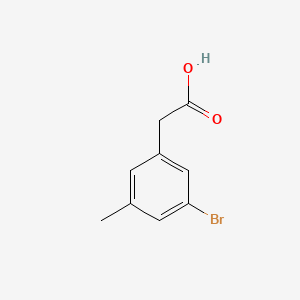

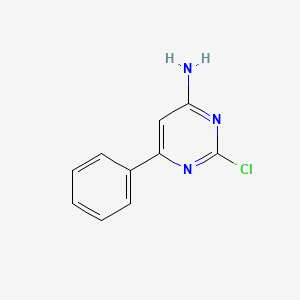

2-Chloro-6-phenylpyrimidin-4-amine

Übersicht

Beschreibung

The compound 2-Chloro-6-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through several methods. One such method involves the reaction of 2-amino-1,1-dicyanobut-1-ene and 2-amino-1,1-dicyano-2-phenylethene with N,N-dimethylformamide dimethylacetal to yield (N,N-dimethylaminomethylene)amino derivatives. These derivatives can be further converted into 4-amino-5-cyano-6-phenylpyrimidines by treatment with primary aliphatic and aromatic amines, as described in one of the studies .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds have been determined, revealing conformational differences and multiple molecules within their respective structures. These structures are stabilized by substantial hydrogen-bonding interactions, leading to layer structures within the crystal .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amine substitutions has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the conversion of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine through a ring-transformation reaction has been investigated, providing insights into the reaction mechanism and the fission of specific bonds in the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using various experimental and theoretical techniques. For instance, a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, utilized FT-IR, FT-Raman, NMR, and DFT techniques to investigate the molecular structure, vibrational spectra, and electronic properties. The study also calculated molecular stability, charge distribution, and thermodynamic parameters, which are crucial for understanding the compound's behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Specific Scientific Field : Bioorganic Chemistry

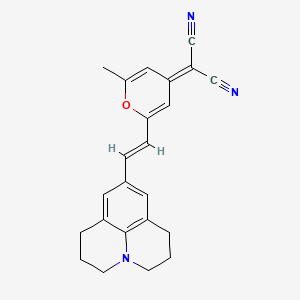

- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine has been used in the synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, which have been tested for their antitumor activity .

- Methods of Application or Experimental Procedures : A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells. The CDK6 inhibitory activities of these compounds were also tested .

- Results or Outcomes : The most potent compound (IVj) showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Application in Anti-Inflammatory Research

- Specific Scientific Field : Bioorganic Chemistry

- Summary of the Application : Pyrimidines, including 2-Chloro-6-phenylpyrimidin-4-amine, have been studied for their anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are evaluated by testing their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Chemical Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine is used as a starting material in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, 2-Chloro-6-phenylpyrimidin-4-amine can be used to produce a wide range of organic compounds .

Application in Antioxidant Research

- Specific Scientific Field : Bioorganic Chemistry

- Summary of the Application : Pyrimidines, including 2-Chloro-6-phenylpyrimidin-4-amine, have been studied for their antioxidant activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application or Experimental Procedures : The antioxidant effects of pyrimidines are evaluated by testing their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine is used in the synthesis of various compounds in medicinal chemistry .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, 2-Chloro-6-phenylpyrimidin-4-amine can be used to produce a wide range of compounds with potential medicinal applications .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

While specific future directions for 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines in general are a focus of ongoing research. They are being explored for their potential in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the critical directions for future catalysis research .

Eigenschaften

IUPAC Name |

2-chloro-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUHZJARRPBHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704387 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylpyrimidin-4-amine | |

CAS RN |

54994-35-3 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)